An In-depth Technical Guide to Protein Kinase Affinity Probe 1
An In-depth Technical Guide to Protein Kinase Affinity Probe 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase affinity probe 1 is a valuable tool in chemical proteomics for the enrichment and identification of protein kinases from complex biological samples. This guide provides a comprehensive overview of this probe, including its chemical properties, mechanism of action, and detailed protocols for its application in kinase profiling experiments. Furthermore, it explores the key signaling pathways that can be investigated using this probe and presents quantitative data on the binding affinities of its parent compound, Purvalanol B.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets. The study of the kinome, the complete set of protein kinases in an organism, requires robust methods for their isolation and characterization. Affinity-based chemical proteomics has emerged as a powerful strategy for this purpose.
Protein kinase affinity probe 1 is a non-covalent, ATP-competitive chemoproteomic probe designed for the broad-spectrum enrichment of protein kinases. It is a derivative of the potent and selective cyclin-dependent kinase (CDK) inhibitor, Purvalanol B, that has been modified for immobilization on a solid support, typically Sepharose beads.[1] This immobilization allows for its use in "kinobead" pull-down experiments to capture and subsequently identify kinases from cell or tissue lysates using mass spectrometry. The purine (B94841) scaffold of Purvalanol B mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.
Chemical Properties and Structure
Protein kinase affinity probe 1 is a modified version of Purvalanol B. The modification involves the introduction of a linker to allow for covalent attachment to a solid support.
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Core Scaffold: Purvalanol B
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Chemical Name of Core Scaffold: (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
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CAS Number of Probe 1: 2098621-90-8
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Molecular Formula of Probe 1: C26H39ClN8O2
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Molecular Weight of Probe 1: 531.09 g/mol
The chemical structure of the modified Purvalanol B used for immobilization is presented below. The modification provides a primary amine for coupling to NHS-activated Sepharose beads.
(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid [O-TBDMS Purvalanol B] is a common intermediate for the synthesis of the final probe.
Quantitative Data: Kinase Binding Profile
Table 1: IC50 Values for Purvalanol B against a Selection of Protein Kinases [4]
| Kinase Target | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >1000 |
Table 2: Kinases Identified in Pull-down Experiments using Purvalanol B-based Affinity Matrices [2][3]
| Cell/Tissue Source | Identified Kinases |
| Brain Extract | ERK1, ERK2, CDK5 |
| Various Mammalian Cell Lines | CDK1, p42/p44 MAPK |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, immobilization, and application of Protein kinase affinity probe 1 in chemoproteomic experiments.
Synthesis and Immobilization of Protein Kinase Affinity Probe 1 on Sepharose Beads
This protocol is adapted from methodologies described for the preparation of Purvalanol B beads.[5]
Materials:
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(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid (modified Purvalanol B)
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N-Hydroxysuccinimide (NHS)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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EAH Sepharose™ 4B beads
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Dimethyl sulfoxide (B87167) (DMSO)
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1M HCl
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0.5M NaCl
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Ethanolamine
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Phosphate Buffered Saline (PBS)
Procedure:
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Bead Washing:
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Wash four aliquots of EAH Sepharose™ 4B bead suspension (500 μL, 20% ethanol) with 1M HCl (3 x 1 mL).
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Wash with 0.5M NaCl (1 x 1 mL).
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Wash with aqueous DMSO (30% 1 x 1 mL, then 60% 1 x 1 mL).
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Coupling Reaction:
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Dissolve the modified Purvalanol B (e.g., 4.75 mg, 11 μmol) in DMSO (250 μL) and add to each aliquot of washed beads.
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Add EDC (e.g., 10.5 mg, 55 μmol) to each aliquot.
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Place the suspension on a roller for 16 hours at room temperature.
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Bead Washing and Storage:
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Centrifuge the beads to pellet and remove the supernatant.
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Wash the beads with aqueous DMSO (65% 1 x 1 mL, then 30% 1 x 1 mL).
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Store the beads at 4°C.
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Pre-use Washing:
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Before use, wash the beads with PBS (3 x 1 mL) and resuspend to the original concentration.
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Kinase Enrichment from Cell Lysate using Protein Kinase Affinity Probe 1 Beads (Kinobeads Pull-down)
This protocol outlines the general procedure for enriching kinases from a cell lysate.
Materials:
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Protein kinase affinity probe 1-coupled Sepharose beads
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Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., lysis buffer without detergents)
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Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
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Lysate Preparation:
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Prepare cell lysate and determine the protein concentration.
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Bead Incubation:
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Incubate a desired amount of cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of Protein kinase affinity probe 1 beads (e.g., 50 μL of a 50% slurry) for 1-2 hours at 4°C with gentle rotation.
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Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.
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Elution:
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Elute the bound proteins by adding elution buffer (e.g., 2x SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.
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Downstream Analysis:
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The eluted proteins are now ready for analysis by SDS-PAGE, followed by in-gel digestion and identification by mass spectrometry (LC-MS/MS).
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Mass Spectrometry Analysis and Data Interpretation
Procedure:
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In-gel Digestion:
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Excise the protein bands of interest from the SDS-PAGE gel.
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Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
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LC-MS/MS Analysis:
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Extract the tryptic peptides and analyze them by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
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Data Analysis:
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Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.
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Identified kinases are considered potential targets of the affinity probe.
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Signaling Pathways and Logical Relationships
Protein kinase affinity probe 1, based on the Purvalanol B scaffold, is expected to primarily interact with kinases involved in cell cycle regulation (CDKs) and the MAPK/ERK signaling pathway.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Purvalanol B is a potent inhibitor of CDKs, which are key regulators of the cell cycle. The probe can be used to pull down and identify active CDKs and their associated proteins in different phases of the cell cycle.
MAPK/ERK Signaling Pathway
Studies have shown that Purvalanol B has off-target effects on the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The affinity probe can be utilized to identify kinases within this cascade that are directly or indirectly captured.
Experimental Workflow for Kinase Profiling
The overall workflow for using Protein kinase affinity probe 1 to identify kinase targets from a biological sample is a multi-step process involving affinity purification followed by mass spectrometry.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
